Technical Whitepaper: 3-Chloro-5-formylphenylboronic Acid
Technical Whitepaper: 3-Chloro-5-formylphenylboronic Acid
A Versatile Tri-Functional Scaffold for Medicinal Chemistry & Fragment-Based Drug Discovery
Part 1: Executive Summary
In the landscape of modern drug discovery, 3-Chloro-5-formylphenylboronic acid (CAS 1451393-35-3) represents a high-value "hub" intermediate. Unlike mono-functionalized building blocks, this scaffold offers three distinct, orthogonal reactive handles on a single benzene core:
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Boronic Acid (-B(OH)₂): Ready for Suzuki-Miyaura cross-coupling to build biaryl cores.[1]
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Formyl Group (-CHO): A versatile electrophile for reductive amination, Wittig olefination, or heterocycle formation.
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Chloride (-Cl): A robust halogen handle that provides lipophilicity (logP modulation) or serves as a site for late-stage diversification via Buchwald-Hartwig amination or nickel-catalyzed coupling.
This guide details the physicochemical profile, handling best practices, and validated experimental workflows for utilizing this scaffold in the synthesis of kinase inhibitors, PROTAC linkers, and bioactive small molecules.
Part 2: Technical Profile & Physicochemical Properties
The following data summarizes the core specifications required for experimental planning.
| Property | Specification | Notes |
| Chemical Name | 3-Chloro-5-formylphenylboronic acid | |
| CAS Number | 1451393-35-3 | |
| Molecular Formula | C₇H₆BClO₃ | |
| Molecular Weight | 184.38 g/mol | |
| Appearance | Off-white to pale yellow solid | Hygroscopic; tends to aggregate. |
| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents (Hexane, Et₂O). |
| pKa (Boronic Acid) | ~8.0 - 9.0 | Typical range for aryl boronic acids; influences Suzuki base choice. |
| Storage | 2–8°C, Inert Atmosphere (Argon/N₂) | Critical: Prone to dehydration (boroxine formation) and oxidation. |
Part 3: Handling & Stability (The Boroxine Equilibrium)
Expert Insight: A common frustration with phenylboronic acids is the variability in melting point and stoichiometry. This is rarely due to impurity but rather the boroxine equilibrium .
Under dry or ambient conditions, 3-Chloro-5-formylphenylboronic acid spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine).
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Impact on Stoichiometry: The boroxine is effectively "3x" the monomer. When calculating equivalents for precise catalytic reactions, assume the commercial material is a mixture.
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Reversal: The equilibrium is reversible. Adding the material to an aqueous base (e.g., Na₂CO₃ solution used in Suzuki coupling) rapidly hydrolyzes the boroxine back to the reactive monomeric boronic acid species [1].
Recommendation: Do not attempt to recrystallize to remove boroxine. Use the material as-is, but ensure your reaction solvent system contains water (e.g., Dioxane/H₂O) to drive the monomeric species formation.
Part 4: Orthogonal Reactivity Landscape
The power of this scaffold lies in its chemoselectivity . You can engage one functional group while leaving the others intact.[2][3][4]
Validated Reaction Order
To maximize yield and minimize side reactions, the following synthetic sequence is recommended:
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Step 1: Suzuki-Miyaura Coupling (-B(OH)₂)
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Why: The boronic acid is the most sensitive group (prone to protodeboronation). The aldehyde is generally tolerant of standard Pd-catalyzed conditions (unlike Grignard reagents).
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Outcome: Formation of a Biaryl-Aldehyde intermediate.
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Step 2: Reductive Amination (-CHO)
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Why: The aldehyde can now be converted to an amine, oxime, or hydrazone to attach solubilizing groups or pharmacophores.
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Outcome: Functionalized Biaryl Core.
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Step 3: Chloride Utilization (-Cl)
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Why: Aryl chlorides are inert to standard Pd(PPh₃)₄ conditions used in Step 1. They can be activated later using specialized ligands (e.g., XPhos, RuPhos) or Ni-catalysis for final library diversification.
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Visualization of Reaction Pathways
Figure 1: Strategic workflow for utilizing the tri-functional scaffold. Note the preservation of the chloride for late-stage modification.
Part 5: Experimental Protocol
Standard Operating Procedure: Chemoselective Suzuki Coupling
This protocol is optimized to couple the boronic acid while preserving the formyl (aldehyde) group.
Reagents:
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3-Chloro-5-formylphenylboronic acid (1.0 equiv)
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Aryl Bromide partner (1.0 equiv)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
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Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
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Preparation: In a reaction vial equipped with a magnetic stir bar, combine the boronic acid, aryl bromide, and base.
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Degassing (Crucial): Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 5–10 minutes. Oxygen is the enemy of Suzuki couplings and leads to homocoupling or phenol formation [2].
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Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Seal the vial immediately.
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Reaction: Heat to 80°C for 4–12 hours.
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Note: Avoid temperatures >100°C to prevent degradation of the aldehyde or potential Cannizzaro side reactions in basic media.
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-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the boronic acid (often visible as a streak on TLC) and the appearance of the product peak.
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Workup:
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Cool to room temperature.[5]
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Dilute with Ethyl Acetate.
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Wash with water (x2) and brine (x1).
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Dry over Na₂SO₄, filter, and concentrate.
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Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The aldehyde product is usually stable on silica gel.
Troubleshooting Table:
| Observation | Root Cause | Solution |
| Low Conversion | Catalyst poisoning or oxidation | Increase degassing time; switch to S-Phos Pd G2 for difficult substrates. |
| Protodeboronation | Reaction too hot or too long | Lower temp to 60°C; ensure base concentration is not excessive. |
| Aldehyde Oxidation | Air leak in reaction vessel | Ensure strict inert atmosphere; aldehydes can oxidize to carboxylic acids. |
Part 6: References
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Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[6] Wiley-VCH.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
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TCI Chemicals. (2025).[7] Safety Data Sheet: Formylphenylboronic Acid Derivatives.
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Fisher Scientific. (2025).[7][8] Safety Data Sheet: 3-Chlorophenylboronic acid.[8]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fishersci.com [fishersci.com]
- 3. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
